N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H15N3O5S and its molecular weight is 409.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety linked to a dioxin and a pyrrolidine derivative. Its molecular formula is C22H23N3O5S with a molecular weight of approximately 397.5 g/mol. The structural diversity allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis and other pathogenic bacteria. A study highlighted that benzothiazole derivatives demonstrated substantial antitubercular activity with minimum inhibitory concentrations (MIC) comparable to established drugs like isoniazid and rifampicin .
Anticancer Potential
Several studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds containing similar functional groups were tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated moderate to strong antiproliferative effects, suggesting that these compounds might inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Mechanism of Action
The biological activity of this compound can be attributed to its ability to interact with specific targets within cells. For instance:
- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : The compound may also interact with DNA or RNA structures within cells, disrupting replication and transcription processes.
Case Studies
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c24-17-5-6-18(25)23(17)12-3-1-11(2-4-12)19(26)22-20-21-13-9-14-15(10-16(13)29-20)28-8-7-27-14/h1-4,9-10H,5-8H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWBWGBMZOPHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.